1,2-Pentanediamine, 3-methyl- 1,2-Pentanediamine, 3-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16269273
InChI: InChI=1S/C6H16N2/c1-3-5(2)6(8)4-7/h5-6H,3-4,7-8H2,1-2H3
SMILES:
Molecular Formula: C6H16N2
Molecular Weight: 116.20 g/mol

1,2-Pentanediamine, 3-methyl-

CAS No.:

Cat. No.: VC16269273

Molecular Formula: C6H16N2

Molecular Weight: 116.20 g/mol

* For research use only. Not for human or veterinary use.

1,2-Pentanediamine, 3-methyl- -

Specification

Molecular Formula C6H16N2
Molecular Weight 116.20 g/mol
IUPAC Name 3-methylpentane-1,2-diamine
Standard InChI InChI=1S/C6H16N2/c1-3-5(2)6(8)4-7/h5-6H,3-4,7-8H2,1-2H3
Standard InChI Key RZPLEXWIJYXQKX-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(CN)N

Introduction

Structural and Molecular Characteristics

The molecular structure of 1,2-Pentanediamine, 3-methyl- is defined by its IUPAC name, 3-methylpentane-1,2-diamine, which precisely locates functional groups and substituents. The compound’s backbone consists of five carbon atoms, with amine (-NH₂) groups at positions 1 and 2 and a methyl (-CH₃) group at position 3. This configuration introduces steric effects that influence its interactions in chemical reactions.

Key Molecular Data

PropertyValue
Molecular FormulaC₆H₁₆N₂
Molecular Weight116.20 g/mol
IUPAC Name3-methylpentane-1,2-diamine
CAS Number54977-67-2
InChIInChI=1S/C6H16N2/c1-6(2-4-7)3-5-8/h6H,2-5,7-8H2,1H3
InChI KeyFJSUFIIJYXMJQO-UHFFFAOYSA-N
SMILESCC(CCN)CCN

The SMILES notation (CC(CCN)CCN) highlights the branching pattern, while the InChIKey serves as a unique identifier for chemical databases . The compound’s stereochemistry remains undefined in current records, suggesting potential for enantiomeric studies.

Chemical Properties and Reactivity

The compound’s two primary amine groups render it a strong nucleophile, capable of participating in condensation, alkylation, and coordination reactions.

Reactivity Profile

  • Coordination Chemistry: The amine groups can act as ligands for metal ions, forming complexes with potential catalytic applications. For example, similar diamines coordinate with transition metals like copper or nickel to create coordination polymers .

  • Polymerization: In polyamide synthesis, the proximity of amine groups (positions 1 and 2) may facilitate cyclization or branching, contrasting with linear diamines like hexamethylenediamine.

Comparative Analysis with Isomers

CompoundAmine PositionsMethyl PositionKey Applications
1,2-Pentanediamine, 3-methyl-1,23Potential epoxy curing
1,5-Pentanediamine, 3-methyl-1,53Polyamide intermediates
2-Methylpentamethylenediamine1,52Epoxy resins (Dytek A)

The shorter spacing between amine groups in 1,2-Pentanediamine, 3-methyl- limits its utility in linear polymer formation but may enhance crosslinking efficiency in epoxy systems .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing efficient catalytic systems for selective hydrogenation of nitrile precursors.

  • Application Studies: Testing crosslinking performance in epoxy resins compared to commercial diamines.

  • Toxicological Profiling: Acute and chronic toxicity assessments to establish exposure limits.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator